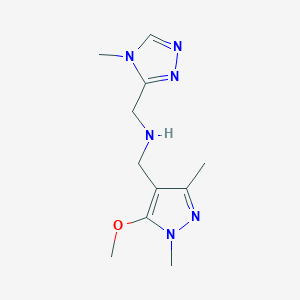
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxy and dimethyl groups, and a triazole ring linked via a methanamine bridge. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The methoxy and dimethyl substitutions are introduced through subsequent alkylation and methylation reactions. The triazole ring is synthesized separately, often via cycloaddition reactions involving azides and alkynes. Finally, the two rings are connected through a methanamine bridge using reductive amination or similar coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine include other pyrazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:
1-(3,5-Dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the methoxy group.
1-(5-Methoxy-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the dimethyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N6O |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |
Clave InChI |
TWYSQPJIWWQLLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1CNCC2=NN=CN2C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


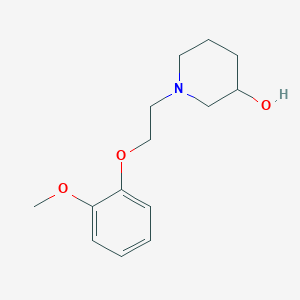
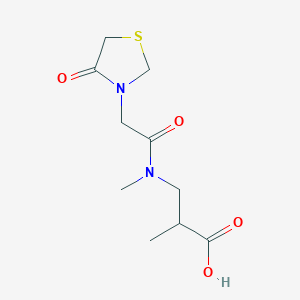
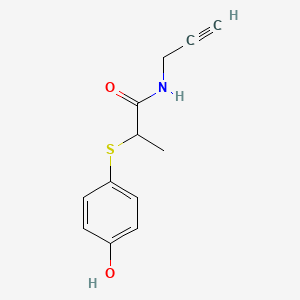
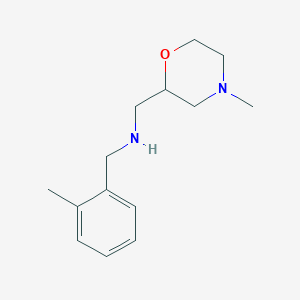

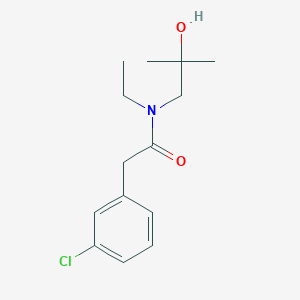
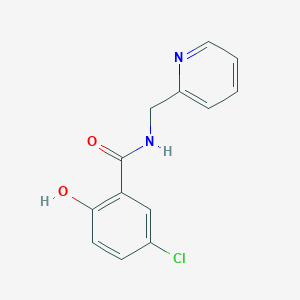
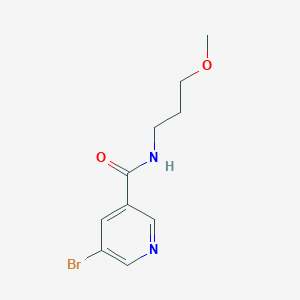
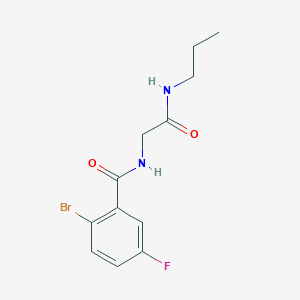
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
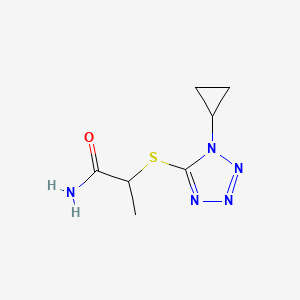


![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
